Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate
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Overview
Description
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that contains both pyrazine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide to form an intermediate, which is then cyclized with methyl pyrazine-2-carboxylate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 7-bromo-4-(bromomethyl)-2-methylindole
Uniqueness
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is unique due to its specific combination of pyrazine and thiazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6BrN3O3S |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
methyl 7-bromo-3-oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3S/c1-15-8(14)4-5(9)12-7-6(11-4)10-3(13)2-16-7/h2H2,1H3,(H,10,11,13) |
InChI Key |
AAAXKCNHSKMIGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=N1)NC(=O)CS2)Br |
Origin of Product |
United States |
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